Benzyl 3-hydroxypiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
Benzyl 3-hydroxypiperidine-1-carboxylate can be synthesized through a series of chemical reactions starting from readily available reagents. For example, Chen Xin-zhi (2011) described an efficient synthesis process beginning with 4-methylpyridinium and proceeding through SN2 substitution with benzyl chloride, yielding 1-benzyl-3-hydroxy-4-methylpyridium chloride with high yield. The process includes several steps, such as borohydride reduction, Jones oxidation, and final acylation, achieving a total yield of up to 80.2% (Chen Xin-zhi, 2011).
Molecular Structure Analysis
The molecular structure of benzyl 3-hydroxypiperidine-1-carboxylate and related compounds has been analyzed through techniques like X-ray crystallography. Katzsch et al. (2012) compared the solid-state structures of specific benzoates and corresponding acids, revealing slight influences of phenylacetylene spacers on the lattice arrangement of benzoates (Katzsch, Eissmann, & Weber, 2012).
Chemical Reactions and Properties
Chemical reactions involving benzyl 3-hydroxypiperidine-1-carboxylate exhibit unique pathways and mechanisms. For instance, the compound can undergo oxygenative and dehydrogenative benzannulation reactions to form substituted biaryl phenols, as demonstrated by Joshi et al. (2016), highlighting its role in regioselective synthesis (Joshi, Nanubolu, & Menon, 2016).
Scientific Research Applications
Synthesis and Derivative Studies
Benzyl 3-hydroxypiperidine-1-carboxylate and its derivatives are vital in various synthetic applications. For example, Boev et al. (2015) demonstrated the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, highlighting their potential in producing specific isomers crucial in chemical syntheses (Boev et al., 2015). Additionally, Heuckendorff et al. (2010) conducted a study on the electronic effects of protecting groups in hydroxypiperidines, essential for understanding the chemical behavior of such compounds in synthetic processes (Heuckendorff et al., 2010).
Enzymatic Synthesis and Resolution
Enzymatic synthesis and resolution of compounds related to benzyl 3-hydroxypiperidine-1-carboxylate are also of interest. Zhu We (2015) described a chemo-enzyme method for synthesizing (S)-t-Butyl 3-hydroxypiperidine-1-carboxylate, an intermediate of ibrutinib, highlighting the role of enzymes in producing specific enantiomers of such compounds (Zhu We, 2015). Similarly, Solymár et al. (2004) achieved a highly enantioselective kinetic resolution of related piperidine hydroxy esters using lipase-catalyzed asymmetric acylation, demonstrating the potential of enzymes in achieving high enantioselectivity in the synthesis of such compounds (Solymár et al., 2004).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
benzyl 3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGWBAFATMSBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340111 | |
Record name | n-cbz-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxypiperidine-1-carboxylate | |
CAS RN |
95798-22-4 | |
Record name | n-cbz-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95798-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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